The Discovery and Development of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
The Discovery and Development of (+)-JNJ-A07: A Pan-Serotype Dengue Virus Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of the potent, pan-serotype dengue virus (DENV) inhibitor, (+)-JNJ-A07, and its clinical development analog, mosnodenvir (JNJ-1802). The document details the mechanism of action, key experimental data, and methodologies employed throughout its preclinical and clinical evaluation.
Discovery and Development Timeline
The development of (+)-JNJ-A07 and its analog, mosnodenvir, represents a significant advancement in the pursuit of a direct-acting antiviral for dengue fever. The timeline below outlines the key milestones in its journey from a promising hit compound to a clinical candidate.
| Date | Milestone | Description |
| October 6, 2021 | Initial publication of the discovery of (+)-JNJ-A07 in the journal Nature. | Researchers from Janssen Pharmaceutica and their collaborators reported the discovery of (+)-JNJ-A07 through a large-scale, cell-based phenotypic screening for anti-DENV-2 inhibitors. The compound demonstrated nanomolar to picomolar activity against a panel of 21 clinical isolates, representing all four DENV serotypes.[1] |
| November 19, 2021 | Completion of a Phase 1 first-in-human clinical study of a dengue-specific antiviral small molecule announced. | Janssen announced at the American Society of Tropical Medicine and Hygiene Annual Meeting that a dengue-specific antiviral, later identified as the analog JNJ-1802 (mosnodenvir), was safe and well-tolerated in humans. The company stated that the compound was progressing to Phase 2a clinical studies.[1] |
| March 15, 2023 | Preclinical data for JNJ-1802 published in Nature. | New data demonstrated that JNJ-1802 provides strong protection against dengue in non-human primates and mice. The publication confirmed a similar mechanism of action to (+)-JNJ-A07 and supported its further clinical development. |
| February 22, 2023 | Actual study start date for the Phase 2 clinical trial of JNJ-1802 (mosnodenvir). | The study, titled "A Study of JNJ-64281802 for the Prevention of Dengue Infection" (NCT05201794), was initiated to evaluate the efficacy of mosnodenvir in preventing dengue virus in adults.[2] |
| June 26, 2024 | Actual primary completion date of the Phase 2 clinical trial. | The primary data collection for the main outcomes of the Phase 2 study was completed.[2] |
| October 4, 2024 | Discontinuation of the Phase 2 field study of mosnodenvir announced. | Johnson & Johnson announced the discontinuation of the Phase 2 study as part of a strategic reprioritization of its Communicable Diseases R&D portfolio. The company emphasized that the decision was not based on any safety concerns.[3][4][5] |
Mechanism of Action: Targeting the NS3-NS4B Interaction
(+)-JNJ-A07 employs a novel mechanism of action by inhibiting the interaction between two non-structural viral proteins, NS3 and NS4B.[1] This interaction is crucial for the formation of the viral replication complex. By blocking the NS3-NS4B interaction, (+)-JNJ-A07 prevents the assembly of these essential viral replication organelles, thereby halting viral replication.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of (+)-JNJ-A07 and its analog, mosnodenvir (JNJ-1802).
In Vitro Efficacy of (+)-JNJ-A07
| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) |
| C6/36 (Aedes albopictus) | DENV-2 | 1.15 | 12.27 |
| Aag2-AF5 (Aedes aegypti) | DENV-2 | 0.64 | 5.60 |
Data from in vitro studies on mosquito cell lines.[7]
In Vivo Efficacy of (+)-JNJ-A07 in AG129 Mice (Prophylactic Setting)
| Treatment Group (mg/kg, twice daily) | Viremia on Day 3 (log10 RNA copies/mL) | Survival Rate (%) |
| Vehicle | ~6.5 | 0 |
| 1 | ~4.0 | 60 |
| 3 | ~3.0 | 80 |
| 10 | <2.6 (LLOQ) | 100 |
| 30 | <2.6 (LLOQ) | 100 |
LLOQ: Lower Limit of Quantification. Treatment started 1 hour before infection with DENV-2.
In Vitro Efficacy of Mosnodenvir (JNJ-1802)
| Cell Line | Virus Strain | IC50 (nM) |
| Vero | DENV-2/RL | 0.0123 |
| Vero | DENV-2/16681 | 0.0128 |
Data from a mechanistic viral kinetic model calibrated against in vitro infection studies.[8]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments in the discovery and preclinical evaluation of (+)-JNJ-A07 are outlined below.
Cell-Based Phenotypic Screening for Anti-Dengue Virus Inhibitors
This protocol describes a high-throughput screening assay to identify compounds that inhibit dengue virus replication in a cell-based system.
References
- 1. Statement on Completion of First-in-Human Trial Evaluating a Dengue-specific Antiviral Compound [jnj.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Virus Propagation and Plaque Assay for Dengue Virus | Springer Nature Experiments [experiments.springernature.com]
- 4. Johnson & Johnson Halts Phase 2 Study of Antiviral for Dengue Prevention [synapse.patsnap.com]
- 5. JNJ To Terminate Phase 2 Field Study Of Mosnodenvir For Prevention Of Dengue Virus | Nasdaq [nasdaq.com]
- 6. researchgate.net [researchgate.net]
- 7. AG129 Mice as a Comprehensive Model for the Experimental Assessment of Mosquito Vector Competence for Arboviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics - PMC [pmc.ncbi.nlm.nih.gov]

